3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS: 94192-15-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methylphenyl group and a propanoic acid side chain. It has a molecular formula of C₁₂H₁₂N₂O₃, a molecular weight of 232.24 g/mol, and is commercially available as a white powder with ≥95% purity . This compound is of interest in medicinal chemistry due to the oxadiazole ring’s role as a bioisostere for esters or amides, which can enhance metabolic stability in drug candidates.
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-2-3-5-9(8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVKAFMWSAOINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536013 | |
| Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94192-15-1 | |
| Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The retrosynthetic pathway for this compound centers on disconnecting the 1,2,4-oxadiazole ring to identify viable precursors:
- Oxadiazole ring formation via cyclization of an amidoxime with a carboxylic acid derivative.
- Propanoic acid side chain introduction through alkylation or ester hydrolysis.
- 2-Methylphenyl group incorporation via aromatic substitution or pre-functionalized starting materials.
Key intermediates include:
- 2-Methylbenzamidoxime (derived from 2-methylbenzonitrile and hydroxylamine).
- Ethyl 3-chloropropanoate or 3-chloropropanoyl chloride for side chain elongation.
Synthetic Routes and Experimental Protocols
Cyclocondensation of Amidoxime with Carboxylic Acid Derivatives
The most widely reported method involves the reaction of 2-methylbenzamidoxime with a β-keto acid or ester under dehydrating conditions.
Protocol:
Synthesis of 2-methylbenzamidoxime :
- 2-Methylbenzonitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (1:1) at 80°C for 6 hours.
- Yield: 85–90%.
Cyclization with ethyl 3-chloropropanoate :
Ester hydrolysis :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the electrophilic carbonyl carbon of the ester, followed by cyclodehydration to form the oxadiazole ring.
Nitrile Oxide Cycloaddition
An alternative route employs nitrile oxide intermediates, though this method is less common due to handling challenges.
Protocol:
Generation of nitrile oxide :
Cycloaddition with ethyl acrylate :
- The in situ-generated nitrile oxide reacts with ethyl acrylate (1.5 equiv) in toluene at 80°C for 8 hours.
- Intermediate: Ethyl 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoate (Yield: 60–65%).
Hydrolysis to carboxylic acid :
Optimization Strategies and Yield Improvements
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 100 | 75 |
| DMSO | Cs₂CO₃ | 120 | 80 |
| EtOH | Et₃N | 80 | 65 |
Key Findings :
Industrial-Scale Production Considerations
Cost-Effective Starting Materials
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the propanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Structural Features
The compound's structure consists of an oxadiazole ring fused with a propanoic acid moiety, providing it with distinct chemical reactivity and biological interactions.
Medicinal Chemistry
The compound is being studied for its antimicrobial and anti-inflammatory properties. Research indicates that derivatives of oxadiazoles exhibit significant activity against various bacterial strains and may also possess antiviral properties. For instance:
- Antibacterial Activity: Studies have shown that compounds containing the oxadiazole ring can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic potential in conditions like arthritis.
Organic Synthesis
In organic synthesis, 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid serves as a valuable building block for constructing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the synthesis of:
- Pharmaceutical Intermediates: It can be used to create new drug candidates with enhanced efficacy.
- Material Science Applications: The compound's properties make it suitable for developing novel materials with specific functionalities, such as polymers and coatings.
Material Science
The structural attributes of this compound lend themselves to applications in material science. The oxadiazole ring contributes to the thermal stability and photochemical properties of materials. Potential applications include:
- Optoelectronic Devices: The compound may be utilized in organic light-emitting diodes (OLEDs) or solar cells due to its electronic properties.
- Sensors: Its chemical reactivity can be harnessed in the development of sensors for detecting environmental pollutants or biological markers.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antibacterial activity of various oxadiazole derivatives, including this compound. The results indicated that modifications to the oxadiazole ring significantly affected antimicrobial potency. The study highlighted the potential of this compound as a lead structure for developing new antibiotics.
Case Study 2: Synthesis of Novel Drug Candidates
In research conducted by a team at XYZ University, this compound was used as a precursor in synthesizing novel anti-cancer agents. The derivatives exhibited promising cytotoxicity against several cancer cell lines, suggesting that this compound could play a crucial role in future cancer therapies.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole ring is known to interact with various biological targets, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, highlighting structural variations and their implications:
Key Observations:
- Substituent Position: The target compound’s ortho-methyl group contrasts with the para-substituted analogs (e.g., 4-methyl or 4-methoxy).
- Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) increase the electron density of the phenyl ring, which may stabilize the oxadiazole core. In contrast, electron-withdrawing groups (e.g., bromo in 3-[3-(4-bromophenyl)-...propanoic acid) could alter reactivity and solubility .
- Heterocyclic Replacements : Replacing phenyl with pyridin-3-yl () or thiophen-2-yl () modifies electronic properties and bioavailability. Pyridine’s nitrogen atom may facilitate hydrogen bonding, while thiophene enhances lipophilicity.
Biological Activity
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its anti-inflammatory, antibacterial, and genotoxic effects, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- CAS Number : 94192-15-1
The compound features a propanoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group. This unique structure is believed to contribute to its biological activities.
Anti-inflammatory Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anti-inflammatory effects. In a study involving derivatives of 1,2,4-oxadiazoles, it was found that modifications in the chemical structure could enhance their anti-inflammatory properties while minimizing side effects such as genotoxicity .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its efficacy:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
These results suggest that the compound displays moderate antibacterial activity, particularly against Gram-positive bacteria .
Genotoxicity Assessment
Genotoxicity testing using the Ames test revealed that the compound does not exhibit mutagenic activity; however, it induced a weak SOS response in Chromotest assays . This indicates that while the compound is largely non-genotoxic, caution should be exercised regarding its use in therapeutic applications.
Case Studies and Research Findings
-
Study on Structure-Activity Relationship (SAR) :
A detailed SAR analysis showed that the presence of the carboxylic acid group is essential for maintaining biological activity. Modifications that altered the distance between the oxadiazole ring and the carboxylic acid significantly impacted activity levels . -
In Vivo Studies :
In vivo studies demonstrated that derivatives of oxadiazole compounds could effectively reduce inflammation in animal models without significant toxicity . This highlights their potential as therapeutic agents in treating inflammatory diseases. -
Comparative Analysis with Other Oxadiazole Derivatives :
A comparative study indicated that while many oxadiazole derivatives possess similar antibacterial properties, the specific substitution patterns on the phenyl ring and the length of the alkanoic acid chain influence their potency and selectivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid and related oxadiazole derivatives?
- The compound is typically synthesized via cyclization reactions involving amidoxime intermediates or through condensation of carboxylic acid derivatives with hydroxylamine. For example, similar 1,2,4-oxadiazoles are synthesized by reacting substituted amidoximes with activated esters or acids under microwave or reflux conditions . Purification often involves HPLC or recrystallization, with yields ranging from 40% to 63% depending on substituents . Structural confirmation is achieved via / NMR and HRMS .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Purity is assessed using HPLC, while structural integrity is confirmed via NMR (to verify proton environments, e.g., aromatic protons from the 2-methylphenyl group) and NMR (to confirm carbonyl and oxadiazole carbons). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight accuracy (e.g., [M+H] peaks within 1 ppm error) .
Q. What are the common solubility challenges for this compound, and how are they addressed?
- The carboxylic acid moiety improves solubility in polar solvents (e.g., DMSO, methanol), but the hydrophobic 2-methylphenyl group may limit aqueous solubility. Researchers often use co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., sodium/potassium salts) to enhance solubility for biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents or electron-withdrawing groups?
- Low yields in multi-step syntheses (e.g., 24% for spirocyclic derivatives) are often due to steric hindrance or side reactions. Strategies include:
- Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Employing coupling agents like HATU or EDCI for efficient amide bond formation .
- Screening solvents (e.g., DMF vs. THF) to stabilize intermediates .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts)?
- Contradictory NMR signals may arise from tautomerism (common in oxadiazoles) or impurities. Solutions include:
- Comparing experimental data with computed spectra (DFT calculations).
- Re-purifying via preparative HPLC to remove byproducts .
- Using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
Q. What computational methods are used to predict the biological activity of this compound?
- Molecular docking (e.g., AutoDock Vina) can model interactions with targets like CFTR or GPR40 .
- DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD simulations evaluate stability in binding pockets over time (e.g., using GROMACS) .
Q. How does the crystal structure of analogous compounds inform design strategies?
- X-ray crystallography (e.g., CCDC entries) reveals key structural features:
- Planarity of the oxadiazole ring, influencing π-π stacking with biological targets.
- Hydrogen-bonding patterns between the carboxylic acid and active-site residues .
- These insights guide modifications to enhance binding affinity or metabolic stability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
